5-Isopropylthiazol-2-ol
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Overview
Description
5-Isopropylthiazol-2-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylthiazol-2-ol typically involves the reaction of isopropylamine with 2-bromoacetophenone in the presence of sulfur and a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylthiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles .
Scientific Research Applications
5-Isopropylthiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Isopropylthiazol-2-ol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, including antibacterial and antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Isopropylthiazol-2-ol include:
- 2-Methylthiazole
- 4-Methylthiazole
- 2-Phenylthiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique isopropyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-propan-2-yl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-7-6(8)9-5/h3-4H,1-2H3,(H,7,8) |
InChI Key |
MUHVDYYKRKFAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CNC(=O)S1 |
Origin of Product |
United States |
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